4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one

Description

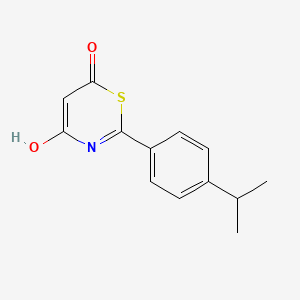

4-Hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one (CAS: 338400-11-6) is a heterocyclic compound with the molecular formula C₁₃H₁₃NO₂S and a molecular weight of 247.32 g/mol . The structure comprises a six-membered thiazinone ring (containing sulfur and nitrogen) substituted with a hydroxyl group at position 4 and a 4-isopropylphenyl group at position 2. Its purity is typically >90%, and it serves as a scaffold for synthesizing bioactive derivatives .

Properties

IUPAC Name |

4-hydroxy-2-(4-propan-2-ylphenyl)-1,3-thiazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-8(2)9-3-5-10(6-4-9)13-14-11(15)7-12(16)17-13/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUCUOKIFSANOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=CC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001193666 | |

| Record name | 4-Hydroxy-2-[4-(1-methylethyl)phenyl]-6H-1,3-thiazin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338400-11-6 | |

| Record name | 4-Hydroxy-2-[4-(1-methylethyl)phenyl]-6H-1,3-thiazin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338400-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-[4-(1-methylethyl)phenyl]-6H-1,3-thiazin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4-isopropylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide can lead to the formation of the desired thiazine ring. The reaction is typically carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group under appropriate conditions.

Reduction: The thiazine ring can be reduced to form a dihydrothiazine derivative.

Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 4-oxo-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one.

Reduction: Formation of 4-hydroxy-2-(4-isopropylphenyl)-1,3-dihydrothiazine.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiazine ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiazinone Derivatives

2-(N-Phenylacetamido)-6H-1,3-Thiazin-6-One

- Structure : Features an acetamido group at position 2 and a phenyl ring .

- Key Difference : The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound.

6-Hydroxy-5-Phenyl-2-(4-Toluidino)-6H-1,3-Thiazin-6-One (12b)

- Structure: Contains a hydroxyl group at position 6, a phenyl group at position 5, and a 4-toluidino group at position 2 .

- Activity: Exhibits antimicrobial properties, likely due to the electron-withdrawing toluidino group enhancing electrophilic reactivity .

- Key Difference: The toluidino substituent (CH₃-C₆H₄-NH-) differs sterically and electronically from the 4-isopropylphenyl group in the target compound.

6H-1,3-Thiazin-6-One,2-Ethoxy-4-Hydroxy-5-Nitro

- Structure : Substituted with ethoxy (position 2), hydroxyl (position 4), and nitro (position 5) groups .

- Activity : Nitro groups typically enhance antibacterial and antiparasitic activity via redox cycling, but introduce toxicity risks .

- Key Difference : The nitro group increases electrophilicity but reduces metabolic stability compared to the isopropylphenyl group.

3-(4,6-Diphenyl-6H-1,3-Thiazin-2-Yl)-2-(4-Methoxyphenyl)Thiazolidin-4-One Derivatives

Oxazinone Analogues

5-(2-Fluorophenyl)-4-Hydroxy-2-(Phenylethynyl)-6H-1,3-Oxazin-6-One

- Structure: Oxazinone ring (oxygen instead of sulfur) with fluorophenyl and phenylethynyl groups .

- Activity : Fluorine enhances metabolic stability and lipophilicity; phenylethynyl groups may modulate kinase inhibition .

- Key Difference : Replacement of sulfur with oxygen reduces ring aromaticity, altering electronic properties and binding affinities.

Comparative Analysis Table

Research Implications

- Synthetic Optimization: Hybridizing the thiazinone core with thiazolidinone (e.g., ) or oxazinone (e.g., ) moieties could yield dual-action therapeutics.

Biological Activity

4-Hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one (CAS No. 338400-11-6) is a heterocyclic compound featuring a thiazine ring. Its unique structure, characterized by the hydroxy group and an isopropylphenyl substituent, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

- Molecular Formula : C13H13NO2S

- Molecular Weight : 247.31 g/mol

- Density : Approximately 1.3 g/cm³

- Boiling Point : 387.1 ± 52.0 °C at 760 mmHg

- Flash Point : 187.9 ± 30.7 °C

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological evaluations.

Antimicrobial Properties

Research indicates that compounds with thiazine structures often exhibit significant antimicrobial activity. The presence of the hydroxy group in 4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one may enhance its interaction with microbial cell walls or membranes, leading to potential bactericidal effects.

Case Study: Antimicrobial Evaluation

In a study evaluating various thiazine derivatives, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL.

Anticancer Activity

Another area of research focuses on the anticancer potential of this compound. The thiazine ring is known to interact with biological targets involved in cell proliferation and apoptosis.

The proposed mechanism involves the compound's ability to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis in cancer cell lines.

Research Findings

In vitro studies showed that the compound inhibited the growth of various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 20 to 30 µM, suggesting a promising lead for further development as an anticancer agent.

Docking Studies

Computational docking studies have been conducted to predict the binding affinity of 4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one with various biological targets. These studies suggest strong interactions with enzymes involved in metabolic pathways, indicating a multifaceted biological activity profile.

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| 4-Hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one | Kinase A | -8.5 |

| 4-Hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one | Topoisomerase II | -7.9 |

Comparison with Similar Compounds

When compared to similar thiazine derivatives such as 4-hydroxy-2-(4-methylphenyl)-6H-1,3-thiazin-6-one , the isopropyl group in our compound enhances its steric and electronic properties, potentially leading to different biological activities and reactivity patterns.

Unique Features

The unique structural features of 4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one may influence its pharmacokinetic properties, including absorption and distribution within biological systems.

Q & A

Q. What are the critical considerations for synthesizing 4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one with high yield and purity?

Methodological Answer:

- Steric and electronic effects : The isopropyl group at the para position introduces steric hindrance, requiring optimized reaction conditions (e.g., slow addition of reagents, elevated temperatures) to prevent side reactions.

- Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to isolate the compound .

- Yield optimization : Monitor reaction progress via TLC or LC-MS, adjusting stoichiometry of reactants like 4-isopropylbenzaldehyde and thioamide precursors .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic analysis : Combine - and -NMR to confirm substituent positions. For example, the hydroxy group at C4 will show a downfield shift (~10-12 ppm in -NMR) due to hydrogen bonding .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between hydroxy and thiazinone carbonyl groups) to predict solubility and stability .

- Computational modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .

Q. What standardized assays are used to evaluate its in vitro bioactivity?

Methodological Answer:

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (Z′-factor > 0.5) with ATP competitive inhibitors as controls .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies (e.g., IC values, assay conditions) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or confounding variables like solvent polarity (DMSO vs. ethanol) .

- Dose-response validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines) to isolate compound-specific effects from batch variability .

Q. What experimental designs are suitable for studying its environmental fate and ecotoxicological impact?

Methodological Answer:

- Environmental partitioning : Use OECD 123 guidelines to measure log (octanol-water partition coefficient) and predict bioaccumulation potential .

- Biotic degradation : Conduct microcosm studies with soil microbiota, monitoring degradation via LC-MS/MS and identifying metabolites (e.g., hydroxylated or cleaved derivatives) .

Q. How can researchers investigate its mechanism of action at the molecular level?

Methodological Answer:

- Protein-ligand docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2), validating results via SPR (surface plasmon resonance) for binding affinity () .

- Transcriptomic profiling : Apply RNA-seq on treated cell lines to identify differentially expressed genes (fold-change > 2, FDR < 0.05) linked to apoptosis or oxidative stress pathways .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Prodrug design : Synthesize acetylated derivatives at the hydroxy group to enhance lipophilicity (logP increase by 1.5–2.0) and oral bioavailability .

- Pharmacokinetic modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, , and clearance rates in rodent models .

Data Contradiction and Theoretical Framework Questions

Q. How should researchers address discrepancies in reported synthetic yields?

Methodological Answer:

- Reaction kinetic analysis : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., enolization of the thiazinone ring) and optimize reaction time/temperature .

- Batch-to-batch comparison : Characterize raw materials (e.g., 4-isopropylbenzaldehyde purity via GC-MS) to rule out supplier variability .

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace isopropyl with cyclopropyl) and correlate changes with activity using multivariate regression () .

- Free-Wilson analysis : Deconstruct the molecule into pharmacophoric fragments to quantify contributions of individual groups to potency .

Q. How can interdisciplinary approaches improve mechanistic understanding?

Methodological Answer:

- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to identify off-target interactions in complex proteomes .

- Metabolomics : Apply -NMR-based metabolic profiling to map perturbations in key pathways (e.g., TCA cycle, glutathione metabolism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.